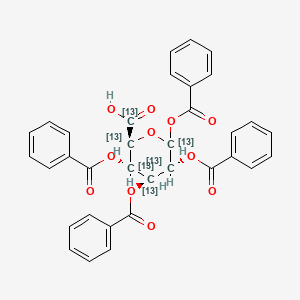
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid is a specialized biochemical compound used primarily in research settings. It is a derivative of D-glucuronic acid, where the hydroxyl groups are protected by benzoyl groups, and it is labeled with carbon-13 isotopes. This compound is particularly useful in proteomics research and other biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid typically involves the protection of the hydroxyl groups of D-glucuronic acid with benzoyl groups. This is achieved through esterification reactions using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucuronic acid and benzoic acid.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-glucuronic acid and benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of D-glucuronic acid can be formed.
科学研究应用
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid has several applications in scientific research:
Proteomics Research: It is used as a biochemical tool to study protein interactions and modifications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including glycosides and other carbohydrate derivatives.
Biological Studies: The compound is used to investigate metabolic pathways involving glucuronic acid and its derivatives.
作用机制
The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid involves its role as a protected form of D-glucuronic acid. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions. This protection is crucial in synthetic chemistry to achieve specific transformations without side reactions .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-O-acetyl-D-glucuronic Acid: Similar in structure but uses acetyl groups for protection instead of benzoyl groups.
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated derivative but differs in the sugar moiety.
Uniqueness
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. This isotopic labeling allows for detailed analysis of metabolic pathways and molecular interactions that are not possible with non-labeled compounds .
属性
分子式 |
C34H26O11 |
|---|---|
分子量 |
616.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxy(2,3,4,5,6-13C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H26O11/c35-29(36)27-25(41-30(37)21-13-5-1-6-14-21)26(42-31(38)22-15-7-2-8-16-22)28(43-32(39)23-17-9-3-10-18-23)34(44-27)45-33(40)24-19-11-4-12-20-24/h1-20,25-28,34H,(H,35,36)/t25-,26-,27-,28+,34?/m0/s1/i25+1,26+1,27+1,28+1,29+1,34+1 |
InChI 键 |
QVCRQOPIZYHLAT-BSFGKWEKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)O[13C@H]2[13C@@H]([13C@H](O[13CH]([13C@@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)[13C](=O)O)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C(=O)O)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
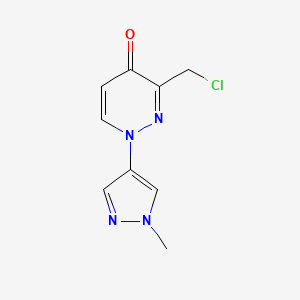
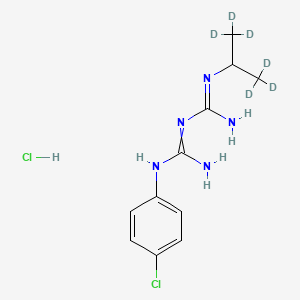

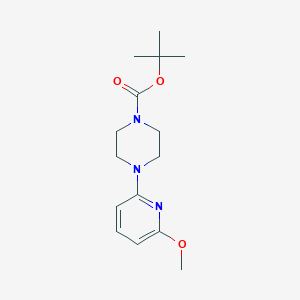
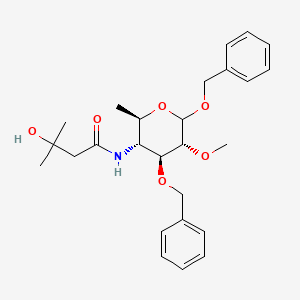
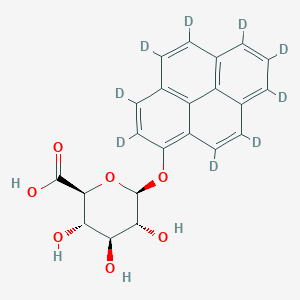
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

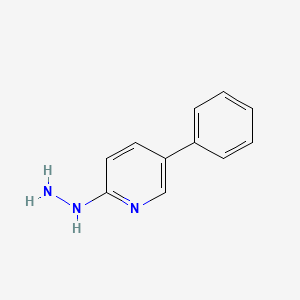

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
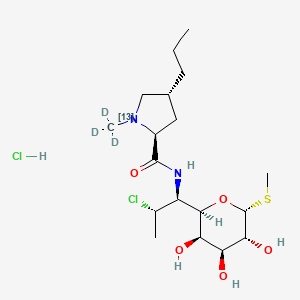
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
